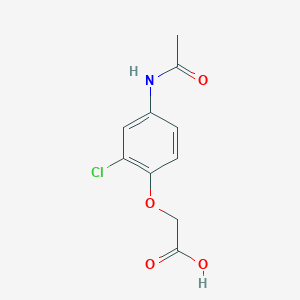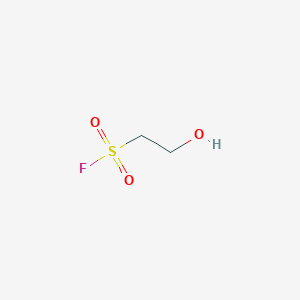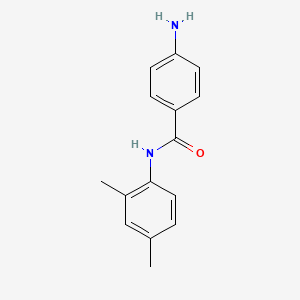![molecular formula C14H23N3O3S B2893975 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide CAS No. 2097914-56-0](/img/structure/B2893975.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a cyclohexene ring, which is a six-membered ring with one double bond, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a process similar to the Debus-Radziszewski imidazole synthesis . The cyclohexene ring could be formed through a variety of methods, including the Wittig reaction or the elimination of a cyclohexanol derivative .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the cyclohexene ring, and the sulfonamide group . The presence of these groups would likely confer certain chemical properties to the compound, such as the ability to participate in hydrogen bonding and aromatic stacking interactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present . For example, the imidazole ring could potentially undergo electrophilic substitution reactions, while the cyclohexene ring could undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the imidazole ring could confer basicity to the compound, while the presence of the sulfonamide group could confer acidity .Aplicaciones Científicas De Investigación
Synthesis of Bicyclic Compounds
- The compound has been used in the synthesis of partially saturated bicyclic compounds. Reactions with certain acidic methyl halides and other reactants afford bicyclic imidazole derivatives, showcasing its versatility as a building block in organic synthesis (Pätzel, Bohrisch, & Liebscher, 1991).
Antibacterial Applications
- In the pursuit of developing new antibacterial agents, the compound's precursor was reacted with various active methylene compounds to produce pyran, pyridine, and pyridazine derivatives. The newly synthesized compounds were found to have significant antibacterial activities, indicating its potential in antimicrobial research (Azab, Youssef, & El-Bordany, 2013).
Drug Metabolism Studies
- The compound has been a subject of study in drug metabolism, specifically in the preparation of mammalian metabolites using microbial-based biocatalytic systems. This research is crucial for understanding the metabolic pathways and potential therapeutic applications of drugs (Zmijewski et al., 2006).
Development of Cyclooxygenase-2 Inhibitors
- Research has been conducted on the synthesis of sulfonamide-containing derivatives for inhibiting cyclooxygenase-2 (COX-2), which is significant in the development of anti-inflammatory drugs. This highlights its role in pharmacological research, particularly in the context of arthritis and pain management (Penning et al., 1997).
Absorption and Physicochemical Studies
- Studies have been carried out on the absorption characteristics of N1-heterocyclic sulfonamides, including this compound, from the rat small intestines. This research provides insights into the physicochemical properties and absorption behavior of sulfonamides, which is vital for drug development and pharmacokinetics (Kitao et al., 1973).
Environmental Impact Studies
- The compound has also been studied in the context of environmental science, particularly in understanding how certain bacteria degrade sulfonamide antibiotics. This research is significant for addressing environmental concerns related to antibiotic resistance (Ricken et al., 2013).
Electrophilic Amination in Organic Synthesis
- The compound is used as an electrophilic amination reagent for the synthesis of N-alkylated imines, which are further transformed into primary amines and N-methyl secondary amines. This illustrates its utility in organic synthesis, particularly in the preparation of amines (Kitamura, Chiba, & Narasaka, 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-11(2)13-16-12(9-17(13)3)21(19,20)15-10-14(18)7-5-4-6-8-14/h5,7,9,11,15,18H,4,6,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAIEEPUXYUOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2(CCCC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B2893897.png)

![5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893901.png)
![2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2893903.png)
![4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B2893905.png)
![(2E)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B2893906.png)

![1-{2-(Furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperidine](/img/structure/B2893908.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2893910.png)
![6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine](/img/structure/B2893911.png)
![N-(3-methoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2893912.png)

![7-((2,6-Dichlorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2893915.png)
